molecular formula C21H20ClN3O3 B252001 N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide

N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide

Numéro de catalogue B252001
Poids moléculaire: 397.9 g/mol
Clé InChI: CKAKIBIFBCDBEO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide, commonly known as PBF-509, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. PBF-509 is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism.

Mécanisme D'action

PBF-509 is a selective inhibitor of N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide, which is a cytoplasmic protein tyrosine phosphatase that dephosphorylates insulin receptor and insulin receptor substrate (IRS) proteins, leading to the inhibition of insulin signaling (5). By inhibiting N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide, PBF-509 can enhance insulin signaling and improve glucose metabolism.
Biochemical and Physiological Effects:
In animal models, PBF-509 has been shown to improve insulin sensitivity, glucose tolerance, and lipid metabolism (2, 3). PBF-509 has also been reported to reduce body weight and adiposity in obese mice (3). In addition, PBF-509 has been investigated for its potential role in the treatment of cancer, as N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide is involved in the regulation of cell proliferation and survival (4).

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of PBF-509 is its selectivity for N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide, which reduces the potential for off-target effects. However, one limitation is that PBF-509 has a relatively low potency, with an IC50 value of 1.8 μM (2). This may limit its use in certain experimental settings.

Orientations Futures

There are several future directions for the research on PBF-509. One direction is to investigate its potential therapeutic applications in the treatment of type 2 diabetes and obesity in human clinical trials. Another direction is to explore its potential role in the treatment of cancer, as N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide is involved in the regulation of cell proliferation and survival. In addition, further studies are needed to optimize the potency and selectivity of PBF-509, and to explore its potential use in combination with other drugs for the treatment of various diseases.
In conclusion, PBF-509 is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. Its selective inhibition of N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide can improve insulin sensitivity and glucose metabolism, and it has also been investigated for its potential role in the treatment of cancer. Further studies are needed to optimize its potency and selectivity, and to explore its potential use in human clinical trials.
References:
1. Zhang, J., et al. (2009). Bioorg Med Chem Lett, 19(4), 1189-1192.
2. Li, X., et al. (2012). Biochem Pharmacol, 83(9), 1224-1234.
3. Li, X., et al. (2014). Biochem Pharmacol, 90(4), 415-424.
4. Julien, S.G., et al. (2011). Cancer Res, 71(4), 1255-1265.
5. Goldstein, B.J., et al. (2000). Endocr Rev, 21(3), 264-288.

Méthodes De Synthèse

The synthesis of PBF-509 involves several steps, including the preparation of the starting materials, the reaction of the starting materials to form the intermediate product, and the final purification of the product. The detailed synthesis method is beyond the scope of this paper, but it has been described in the literature (1).

Applications De Recherche Scientifique

PBF-509 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide is a negative regulator of insulin signaling, and its inhibition by PBF-509 can improve insulin sensitivity and glucose tolerance in animal models (2). PBF-509 has also been shown to reduce body weight and adiposity in obese mice (3). Furthermore, PBF-509 has been investigated for its potential role in the treatment of cancer, as N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide is involved in the regulation of cell proliferation and survival (4).

Propriétés

Formule moléculaire

C21H20ClN3O3

Poids moléculaire

397.9 g/mol

Nom IUPAC

N-[3-[[5-(3-chlorophenyl)furan-2-carbonyl]amino]propyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C21H20ClN3O3/c1-14-6-7-16(13-25-14)20(26)23-10-3-11-24-21(27)19-9-8-18(28-19)15-4-2-5-17(22)12-15/h2,4-9,12-13H,3,10-11H2,1H3,(H,23,26)(H,24,27)

Clé InChI

CKAKIBIFBCDBEO-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl

SMILES canonique

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.